N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine
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Overview
Description
N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thienopyrimidine core, morpholine rings, and a triazole moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to yield thienopyrimidine derivatives.
Introduction of the Morpholine Rings: The morpholine rings are introduced through nucleophilic substitution reactions using morpholine and appropriate halogenated intermediates.
Attachment of the Triazole Moiety: The final step involves the formation of the triazole ring through cyclization reactions with hydrazine derivatives and appropriate aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles like morpholine, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various substituted thienopyrimidine derivatives, oxidized or reduced forms of the compound, and triazole-substituted analogs .
Scientific Research Applications
N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Triazole Derivatives: Compounds with triazole rings and varying side chains.
Morpholine-Containing Compounds: Molecules with morpholine rings and different core structures.
Uniqueness
N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine is unique due to its combination of a thienopyrimidine core, morpholine rings, and a triazole moiety, which imparts distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C17H22N8O2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C17H22N8O2S/c1-5-26-6-2-24(1)15-14-13(21-17(22-15)25-3-7-27-8-4-25)9-12(28-14)10-18-16-19-11-20-23-16/h9H,1-8,10-11H2,(H,18,19) |
InChI Key |
BYQNMHAMDSQNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)CNC4=NCN=N4)N5CCOCC5 |
Origin of Product |
United States |
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